molecular formula C19H26N2O B081398 Dihydrocinchonamine CAS No. 10283-68-8

Dihydrocinchonamine

Cat. No. B081398
CAS RN: 10283-68-8
M. Wt: 298.4 g/mol
InChI Key: TVGAQUQPXOADEM-DEYYWGMASA-N
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Description

Synthesis Analysis

The total synthesis of dihydrocinchonamine involves several key steps, including the partial synthesis from cinchonine, cinchonidine, and quinine. Grethe et al. (1972) detailed a method for its synthesis, highlighting the complexity and the precision required in the synthetic strategy to achieve the final compound (Grethe, Lee, & Uskoković, 1972).

Molecular Structure Analysis

Structural elucidation of dihydrocinchonamine and its derivatives is primarily achieved through spectroscopic methods. For instance, apodihydrocinchonamine, a related compound, was isolated and its structure established based on spectral data, leading to an exhaustive structure revision of dihydroquinamine and epidihydroquinamine using NMR techniques (Bruix, Rumbero, & Vázquez, 1993).

Chemical Reactions and Properties

Dihydrocinchonamine participates in various chemical reactions, demonstrating its versatility as a reagent. For instance, it forms adducts with ethyl pyruvate in asymmetric reactions of pyruvates in the presence of cinchonas, showing its role in enhancing enantioselectivity in organic synthesis (Bartók, Szabó, Bartók, & Szöllösi, 2000).

Physical Properties Analysis

The analysis of physical properties such as melting points, solubility, and crystal structure provides crucial information for the characterization of dihydrocinchonamine and its derivatives. For example, the crystal and molecular structure of fortamine dihydrochloride, related to dihydrocinchonamine, was determined to understand the conformation and interactions within the molecule (Hirayama, Shirahata, Ohashi, & Sasada, 1980).

Chemical Properties Analysis

The chemical properties of dihydrocinchonamine, such as reactivity, stability, and interaction with other chemical entities, are fundamental for its application in organic synthesis. Its reactivity in the presence of various catalysts and under different conditions can significantly influence the outcome of synthetic processes, as demonstrated in the hydrogenation and bromination reactions involving dihydrocinchonamine and its analogs (Lindholm et al., 2002).

Scientific Research Applications

  • Isolation and Identification : Dihydroquinamine and its variants, including 3-epi-dihydroquinamine, were isolated from Isertia hypoleuca. Hydroxydihydrocinchonamine, a reduction product of dihydroquinamine, was also studied, and its structure was established (Esterl, Gäb, & Bieniek, 1983).

  • Chemical Analysis and Stereochemistry : Research on the 2,2′-Indolylquinuclidine alkaloids group, which includes Dihydrocinchonamine, discussed its stereochemistry and the process of acetylation of related compounds. The chapter provides insights into the structural and chemical properties of these alkaloids (Taylor, 1968).

  • Pharmacological Properties : Although not directly focused on Dihydrocinchonamine, several studies explore the pharmacological properties of similar compounds or alkaloids. For instance, the pharmacoproteomic effects of chondroitin and glucosamine sulfate on human articular chondrocytes, and the potential implications of similar compounds in treating conditions like osteoarthritis, could provide a framework for understanding the effects of Dihydrocinchonamine (Calamia et al., 2010).

  • Potential Therapeutic Applications : Studies on various other alkaloids and their pharmacological activities could be indicative of potential applications for Dihydrocinchonamine. For instance, the antihyperglycemic effect of diosmin on carbohydrate metabolism in diabetic rats suggests a potential area of exploration for Dihydrocinchonamine (Pari & Srinivasan, 2010).

  • Chemical Relationships and Applications : The occurrence of Dihydrocinchonamine in specific plant species, such as Anthocephalus chinensis, points to its relevance in understanding the chemical relationships within various plant species and their potential applications in pharmaceuticals (Handa et al., 1984).

Safety And Hazards

Dihydrocinchonamine is not classified under physical, health, or environmental hazards according to its Material Safety Data Sheet .

properties

IUPAC Name

2-[2-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGAQUQPXOADEM-DEYYWGMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131782
Record name 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocinchonamine

CAS RN

10283-68-8
Record name 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10283-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
G Grethe, HL Lee, T Mitt… - Journal of the American …, 1978 - ACS Publications
… Quinuclidine ester 3b also served as starting material for the first total synthesis of dihydrocinchonamine (14b). A practical result of this work is a four-step synthesis of racemic …
Number of citations: 44 pubs.acs.org
G Grethe, HL Lee, MR Uskokovic - Synthetic Communications, 1972 - Taylor & Francis
Cinchonamine (1) is the best known member of a small group of 2,2-indolquinuclidine alkaloids found in the bark of certain Cinchona and Remijia species 1 and in the leaves of Isertia …
Number of citations: 10 www.tandfonline.com
E Ochiai, M Ishikawa - Chemical & Pharmaceutical Bulletin, 1958 - europepmc.org
… Derivation of dihydrocinchonamine from cinchonine]. - Abstract - Europe PMC … Derivation of dihydrocinchonamine from cinchonine]. …
Number of citations: 15 europepmc.org
PJF Griffiths - Acta Crystallographica, 1959 - scripts.iucr.org
The author wishes to thank Prof. AJC Wilson for the use of apparatus purchased with a Royal Society grant, Prof. MM Janot, Facult5 de Pharmacie de Paris for the dihydrocinchonamine …
Number of citations: 10 scripts.iucr.org
WI Taylor - The Alkaloids: Chemistry and Physiology, 1968 - Elsevier
… restudied using the parent base, dihydrocinchonamine and O-tritylcinchonamine. Many of … Dihydrocinchonamine behaves analogously upon treatment with acetic anhydride, although …
Number of citations: 3 www.sciencedirect.com
YK Sawa, H Matsumura - Tetrahedron, 1970 - Elsevier
… to this hydrogen after investigating the molecular rotation, pointing out that during or after the formation of the quaternary tosylate, the hydrogen at Cs of dihydrocinchonamine must …
Number of citations: 9 www.sciencedirect.com
WI Taylor - The Alkaloids: Chemistry and Physiology, 1965 - Elsevier
Publisher Summary This chapter describes the chemistry of the 2,2-indolylqulnuclidine alkaloids. There are recognized at present three naturally occurring members of this group, …
Number of citations: 3 www.sciencedirect.com
MR Uskoković, G Grethe - The Alkaloids: Chemistry and Physiology, 1973 - Elsevier
… The most typical methods were the LiAlH, reduction (7) of 1 to dihydrocinchonamine and the … for the time being only in the total synthesis of dihydrocinchonamine (143) (Scheme 15). …
Number of citations: 42 www.sciencedirect.com
E Wenkert, NV Bringi - Journal of the American Chemical Society, 1959 - ACS Publications
… Furthermore, the recent conversion ofdihydrocinchonine into dihydrocinchonamine, the dihydro derivative of … Tosylation of dihydrocinchonamine gave a quaternary chloride, which on …
Number of citations: 153 pubs.acs.org
S SAKAI - Journal of Synthetic Organic Chemistry, Japan, 1972 - jstage.jst.go.jp
有機天然化合物に関する研究はその急速な化学構造の決定手段の発達 と共に, そ の生合成経路 の解明, そ の全合成への道等, 年 々研究速度の増加とそのぼう大な成果の蓄積がなされつつある. …
Number of citations: 1 www.jstage.jst.go.jp

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